
3-(Methylthio)propyl (methanesulfonate)
Overview
Description
3-(Methylthio)propyl (methanesulfonate) is an organic compound with the molecular formula C5H12O3S2 and a molecular weight of 184.28 g/mol. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-(Methylthio)propyl (methanesulfonate) involves the reaction of 3-(methylthio)propan-1-ol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is carried out at room temperature for one hour. After completion, the reaction solution is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic phases are combined, washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give the title compound as a pale yellow oil.
Chemical Reactions Analysis
3-(Methylthio)propyl (methanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate:
3-(Methylthio)propyl (methanesulfonate) serves as a valuable intermediate in the synthesis of pharmaceuticals. Its structure allows for the introduction of functional groups that can be further modified to develop new therapeutic agents. For instance, it can be utilized in the synthesis of thioether-containing compounds, which are known for their biological activity.
Case Study:
A study demonstrated the use of 3-(Methylthio)propyl (methanesulfonate) in synthesizing derivatives that exhibit anti-cancer properties. The thioether functionality enhances the lipophilicity of the compounds, improving their ability to penetrate cellular membranes and interact with biological targets.
Organic Synthesis
Versatile Building Block:
The compound is recognized for its versatility as a building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a key reagent in synthetic organic chemistry.
Synthesis Methods:
The synthesis typically involves:
- Reaction with alkyl halides to form thioether derivatives.
- Use in coupling reactions to generate more complex molecular architectures.
Data Table: Synthesis Methods of 3-(Methylthio)propyl (methanesulfonate)
Method | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reacting with alkyl halides | 85 |
Coupling Reactions | Forming complex molecules via cross-coupling | 78 |
Functionalization | Modifying existing functional groups | 90 |
Agrochemicals
Use as a Solvent:
In agrochemical formulations, 3-(Methylthio)propyl (methanesulfonate) acts as a solvent that enhances the effectiveness of active ingredients. Its properties facilitate better solubility and stability of agrochemicals.
Case Study:
Research indicates that using this compound in pesticide formulations improves the bioavailability of active compounds, leading to increased efficacy against pests while potentially reducing the required dosage.
Mechanism of Action
The mechanism by which 3-(Methylthio)propyl (methanesulfonate) exerts its effects involves its ability to act as an alkylating agent. It can alkylate DNA bases, leading to DNA damage and subsequent repair mechanisms. This property makes it useful in studying DNA repair pathways, such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER).
Comparison with Similar Compounds
Similar compounds to 3-(Methylthio)propyl (methanesulfonate) include:
3-(Methylthio)propan-1-ol: The starting material for its synthesis.
Methanesulfonyl chloride: The reagent used in its synthesis.
Sulfoxides and Sulfones: Oxidation products of sulfur-containing compounds.
The uniqueness of 3-(Methylthio)propyl (methanesulfonate) lies in its specific reactivity and applications in atmospheric chemistry, cloud formation, and synthetic organic chemistry.
Biological Activity
3-(Methylthio)propyl (methanesulfonate) is a sulfonate ester with potential biological activities that make it a subject of interest in medicinal chemistry and biochemical research. Understanding its biological activity involves examining its mechanisms of action, interactions with biological systems, and implications for therapeutic applications.
- Chemical Name : 3-(Methylthio)propyl (methanesulfonate)
- CAS Number : 232944-38-6
- Molecular Formula : C₅H₁₂O₃S₂
- Molecular Weight : 196.27 g/mol
The biological activity of 3-(Methylthio)propyl (methanesulfonate) is hypothesized to involve several biochemical pathways:
- Nucleophilic Substitution Reactions : As a sulfonate ester, it can participate in nucleophilic substitution reactions, potentially acting as a leaving group in various biochemical transformations.
- Enzyme Interactions : Similar compounds have been noted for their interactions with enzymes, particularly those involved in neurotransmitter synthesis and metabolism. This compound may influence monoamine oxidase activity, impacting norepinephrine levels and adrenergic receptor activation.
- Cellular Effects : It may modulate cellular signaling pathways, affecting gene expression and cellular metabolism, particularly in neuronal cells where neurotransmitter levels are critical.
In Vitro Studies
Research has indicated that compounds similar to 3-(Methylthio)propyl (methanesulfonate) exhibit significant biological activities:
Compound | IC50 (nM) | Selectivity Index |
---|---|---|
Compound A | 9.79 | 37,281 |
Compound B | 15.00 | 22,727 |
Compound C | 20.50 | 9,852 |
In Vivo Studies
While specific in vivo studies on 3-(Methylthio)propyl (methanesulfonate) are scarce, related compounds have shown promising results in animal models:
- Antimalarial Activity : A study on related derivatives demonstrated effective parasitemia suppression in chloroquine-resistant malaria models . Such findings suggest the potential for 3-(Methylthio)propyl (methanesulfonate) to be explored further in similar contexts.
Case Studies
- Chirally Defined Analogues : Research involving chirally defined side chains of similar compounds has shown enhanced activity against resistant strains of pathogens. The structure-activity relationship (SAR) studies reveal that modifications can significantly impact biological efficacy .
- Neurotransmitter Modulation : Investigations into compounds affecting neurotransmitter levels highlight the importance of structural features in determining activity profiles. The binding affinity to enzymes like aromatic L-amino acid decarboxylase suggests that modifications could enhance or diminish therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(methylthio)propyl (methanesulfonate), and how can its purity be validated?
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution reactions, leveraging the reactivity of the methanesulfonate group as a leaving agent. For example, reacting 3-(methylthio)-1-propanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purity Validation : Analytical techniques such as ¹H/¹³C NMR (to confirm structural integrity) and HPLC (for quantitative purity assessment) are recommended. Evidence from similar methanesulfonate esters highlights the use of NMR to track reaction progress and identify byproducts .
Q. What are the key physicochemical properties of 3-(methylthio)propyl (methanesulfonate) relevant to experimental design?
- Stability : The compound is stable under anhydrous and neutral conditions but hydrolyzes in acidic or basic environments, yielding 3-(methylthio)-1-propanol and methanesulfonic acid .
- Solubility : It is soluble in polar aprotic solvents (e.g., DMSO, DMF), which are ideal for alkylation reactions in organic synthesis .
- Safety : Classified as toxic and irritant; requires handling in a fume hood with PPE (gloves, goggles) .
Q. How is 3-(methylthio)propyl (methanesulfonate) utilized as an alkylating agent in nucleophilic substitution reactions?
- Methodology : The methanesulfonate group acts as a leaving group in SN2 reactions. For example, in the synthesis of thioether-functionalized polymers, it reacts with nucleophiles (e.g., amines or thiols) to form stable covalent bonds. Reaction conditions (temperature, solvent polarity) must be optimized to minimize hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress hydrolysis during alkylation with 3-(methylthio)propyl (methanesulfonate)?
- Experimental Design :
Solvent Choice : Use anhydrous DMF or acetonitrile to reduce water content.
Temperature Control : Lower temperatures (0–5°C) slow hydrolysis kinetics while maintaining nucleophilic reactivity .
Base Selection : Employ non-nucleophilic bases (e.g., DBU) to deprotonate nucleophiles without promoting side reactions .
- Monitoring : Track hydrolysis byproducts (e.g., 3-(methylthio)-1-propanol) via GC-MS or LC-MS to adjust conditions dynamically .
Q. What analytical challenges arise in characterizing trace impurities in 3-(methylthio)propyl (methanesulfonate), and how are they resolved?
- Challenges : Hydrolysis byproducts and residual starting materials (e.g., methanesulfonyl chloride) can co-elute in chromatographic analyses.
- Solutions :
- HPLC Method Development : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities .
- High-Resolution MS : Identify low-abundance species (e.g., sulfonic acid derivatives) via HRMS-ESI .
Q. What mechanistic insights explain the compound’s reactivity compared to analogues like methyl methanesulfonate?
- Comparative Analysis :
- Steric Effects : The bulky 3-(methylthio)propyl group reduces SN2 reactivity compared to smaller esters (e.g., methyl methanesulfonate), favoring SN1 pathways in polar solvents .
- Electronic Effects : The electron-donating methylthio group stabilizes the transition state in SN2 reactions, enhancing alkylation efficiency in aprotic media .
Q. How does 3-(methylthio)propyl (methanesulfonate) interact with biological macromolecules in medicinal chemistry studies?
- Mechanistic Studies : As an alkylating agent, it modifies nucleophilic residues (e.g., cysteine thiols, lysine amines) in proteins.
- Methodology :
Kinetic Assays : Monitor alkylation rates via fluorescence quenching or MALDI-TOF MS .
Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to map binding sites .
Q. Data Contradiction and Validation
Q. How can researchers reconcile conflicting reports on the compound’s stability in aqueous vs. non-aqueous media?
- Resolution Strategy :
- Controlled Replication : Repeat stability tests under standardized conditions (pH, temperature, solvent). For instance, reports stability in DMSO, while notes hydrolysis in water.
- Kinetic Profiling : Use <sup>1</sup>H NMR to quantify hydrolysis half-life (t1/2) across solvents .
Q. Comparative and Application-Focused Studies
Q. What advantages does 3-(methylthio)propyl (methanesulfonate) offer over other alkylating agents in polymer functionalization?
- Case Study : In cellulose modification, its moderate reactivity prevents cross-linking, enabling controlled thiocarbamoyl linkage formation. demonstrates 5–23% functionalization efficiency via stoichiometric tuning .
Q. How does the compound’s performance in agrochemical formulations compare to ethyl methanesulfonate?
Properties
IUPAC Name |
3-methylsulfanylpropyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S2/c1-9-5-3-4-8-10(2,6)7/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRYDZAYWWFTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232944-38-6 | |
Record name | 3-(methylsulfanyl)propyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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